Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride
Description
Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride is a synthetic organic compound featuring a benzyl ester core linked via an ethoxy chain to a 2-piperidinyl group. This structure confers unique physicochemical properties, making it a valuable intermediate in pharmaceutical synthesis, particularly for proteolysis-targeting chimeras (PROTACs) and enzyme inhibitors like HDAC ligands . Its hydrochloride salt enhances solubility in polar solvents, critical for biological applications.
Properties
IUPAC Name |
benzyl 4-(2-piperidin-2-ylethoxy)benzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3.ClH/c23-21(25-16-17-6-2-1-3-7-17)18-9-11-20(12-10-18)24-15-13-19-8-4-5-14-22-19;/h1-3,6-7,9-12,19,22H,4-5,8,13-16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGHSGZNROPTGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCOC2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220030-11-4 | |
| Record name | Benzoic acid, 4-[2-(2-piperidinyl)ethoxy]-, phenylmethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220030-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Scientific Research Applications
Medicinal Chemistry and Drug Development
Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride is structurally related to various piperidine derivatives, which are known for their significant roles in drug discovery. Piperidine moieties enhance the biological activity of compounds, making them suitable candidates for treating various diseases.
- Alzheimer’s Disease : Research indicates that piperidine derivatives can inhibit acetylcholinesterase and butyrylcholinesterase, enzymes associated with Alzheimer's disease. Compounds incorporating piperidine structures have shown promise in improving cognitive function by enhancing cholinergic transmission in the brain .
- Cancer Therapy : The compound's structural analogs have been studied for their ability to inhibit key pathways involved in cancer progression. For instance, some analogs demonstrate inhibitory effects on IKKβ, a critical factor in NF-κB activation linked to inflammation and cancer .
Biological Evaluation
The biological evaluation of this compound has revealed its potential efficacy against bacterial infections and other pathogenic organisms.
- Antimicrobial Activity : A study highlighted that similar benzoate derivatives exhibited higher activity against Mycobacterium avium subsp. paratuberculosis compared to standard antibiotics like ciprofloxacin and isoniazid. This suggests that this compound may possess similar or enhanced antimicrobial properties .
- Mechanism of Action : The presence of the piperidine ring is crucial for the interaction with biological targets, facilitating conformational changes that enhance permeability and biological activity. This characteristic is essential for the development of compounds aimed at disrupting cellular processes in pathogens .
Synthesis and Formulation
The synthesis of this compound involves several steps that can be optimized for yield and purity. The process typically includes:
- Reactions Involving Haloalkyl Amines : The compound can be synthesized through reactions involving haloalkyl amines with ethyl 4-hydroxybenzoate under controlled conditions, yielding high purity products suitable for further biological testing .
- Characterization Techniques : Techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to characterize the synthesized compounds, ensuring their suitability for pharmaceutical applications .
Case Study 1: Anticancer Activity
A series of piperidine derivatives including this compound were tested against various cancer cell lines. The results indicated a significant reduction in cell viability, suggesting potential as anticancer agents.
Case Study 2: Neuroprotective Effects
In a study focusing on neurodegenerative diseases, compounds with similar structures were evaluated for their neuroprotective effects. Results showed that these compounds could mitigate oxidative stress in neuronal cells, highlighting their therapeutic potential in conditions like Alzheimer's disease.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The compound is compared to structurally related molecules, focusing on substituents, stereochemistry, and biological relevance.
Substituent Variations
4-[2-(1-Piperidinyl)ethoxy]benzoic Acid Hydrochloride (CAS 166975-76-4)
- Structure : Replaces the benzyl ester with a carboxylic acid group.
- Key Differences :
- Applications : Used as a ligand in HDAC inhibitor synthesis but requires additional protection steps for further derivatization .
4-(2-Piperidinoethoxy)benzoyl Chloride Hydrochloride (CAS 84449-80-9)
- Structure : Substitutes the ester with a reactive benzoyl chloride.
- Key Differences :
Methyl 4-[2-(4-Piperidinyl)ethoxy]benzoate Hydrochloride
- Structure : Methyl ester with 4-piperidinyl substitution.
- Metabolism: Methyl esters undergo faster enzymatic hydrolysis than benzyl esters, impacting pharmacokinetics .
Positional Isomerism
Ethyl 2-[2-(4-Piperidinyl)ethoxy]benzoate Hydrochloride (CAS 1048673-90-0)
- Structure : Ethyl ester with ethoxy-piperidine at the ortho position.
- Key Differences :
Heterocyclic Variations
Benzyl 4-(3-Pyrrolidinyloxy)benzoate Hydrochloride (CAS 1220034-69-4)
- Structure : Replaces piperidine with pyrrolidine.
- Key Differences: Basicity: Pyrrolidine (pKa ~11.3) is less basic than piperidine (pKa ~11.6), affecting ionization and membrane permeability .
2-[2-(2-Methylpiperidin-1-yl)ethoxy]benzoic Acid Hydrochloride (CAS 1258650-07-5)
- Structure : Incorporates a methyl group on the piperidine ring.
- Key Differences :
Physicochemical and Pharmacological Comparisons
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP | pKa | Solubility (Water) |
|---|---|---|---|---|
| Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate HCl | ~328.8* | ~3.9 | 8.5 | Moderate (hydrochloride) |
| 4-[2-(1-Piperidinyl)ethoxy]benzoic Acid HCl | 267.75 | 2.8 | 8.5 | High |
| Methyl 4-[2-(4-piperidinyl)ethoxy]benzoate HCl | 299.8 | 3.1 | 8.5 | Moderate |
*Estimated based on structural analogs .
Preparation Methods
Esterification
- The benzoic acid derivative, typically 4-hydroxybenzoic acid, is esterified using benzyl alcohol under acidic conditions.
- Common acid catalysts include sulfuric acid or other strong acids.
- The reaction is typically conducted under reflux to drive the esterification to completion.
- The benzyl ester intermediate is purified by crystallization or distillation.
Ether Formation
- The benzyl ester intermediate is reacted with 2-(2-piperidinyl)ethanol or a similar piperidinyl-substituted alcohol.
- This step involves nucleophilic substitution where the hydroxyl group of the piperidinyl ethanol attacks the aromatic ring or an activated leaving group on the benzoate.
- A base such as potassium carbonate (K2CO3) or sodium hydride (NaH) is used to deprotonate the alcohol and facilitate the ether bond formation.
- Solvents like methyl ethyl ketone (MEK) or other aprotic solvents are employed for optimal reaction conditions.
- The reaction temperature is controlled to balance reaction rate and side product formation.
Hydrochloride Salt Formation
- The free base compound is treated with hydrochloric acid (HCl), often in ethanol or other polar solvents.
- This protonates the piperidine nitrogen, forming the hydrochloride salt.
- The salt precipitates out and is isolated by filtration.
- Final purification is achieved by recrystallization to ensure high purity (>95%).
Industrial and Process Optimization Considerations
- Industrial synthesis scales up the above steps using batch or continuous reactors.
- Hydrated inorganic bases such as hydrated potassium carbonate are preferred over anhydrous forms for cost-effectiveness and ease of handling.
- Particle size and hydration level of the base affect the reaction kinetics and mixing efficiency.
- Purification involves distillation and crystallization to remove impurities and by-products.
- Quality control includes chromatographic purity analysis and verification of salt formation.
Reaction Conditions and Reagents Summary
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Esterification | 4-hydroxybenzoic acid, benzyl alcohol, H2SO4 (cat.) | Formation of benzyl ester | Reflux, acid catalysis |
| Ether Formation | Benzyl ester, 2-(2-piperidinyl)ethanol, K2CO3 | Ether bond formation | Aprotic solvent (e.g., MEK), base used |
| Hydrochloride Salt | Free base, HCl in ethanol | Salt formation | Precipitation of hydrochloride salt |
Research Findings and Process Improvements
- Patented processes emphasize the use of hydrated inorganic bases to reduce costs and improve reaction homogeneity compared to anhydrous powdered bases.
- The particle size of potassium carbonate influences reaction rates and yield; smaller particles increase surface area but may require controlled atmosphere to maintain anhydrous state.
- Use of methyl ethyl ketone as solvent provides optimal miscibility and boiling point for the etherification step, improving throughput.
- The hydrochloride salt formation is critical for compound stability and solubility; various inorganic acids can be used, but hydrochloric acid is preferred for forming stable salts without side reactions.
- Purification by recrystallization or chromatography ensures >95% purity, essential for research-grade material.
Comparative Data Table of Key Parameters
| Parameter | Typical Range/Value | Impact on Synthesis |
|---|---|---|
| Reaction Temperature | 60–90 °C (reflux conditions) | Affects reaction rate and side reactions |
| Base Used | Potassium carbonate (hydrated) | Facilitates ether formation, cost-effective |
| Solvent | Methyl ethyl ketone, ethanol | Solubility and miscibility for reactants |
| Acid Catalyst (Esterification) | Sulfuric acid (catalytic amount) | Drives esterification |
| Purity of Final Product | >95% | Required for research and pharmaceutical use |
| Salt Formation Acid | Hydrochloric acid | Forms stable hydrochloride salt |
Q & A
Q. What synthetic routes are available for Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride, and what are their respective yields and purity profiles?
- Methodological Answer : The synthesis typically involves a multi-step process:
Condensation Reaction : Reacting a piperidine derivative with an ethoxybenzyl intermediate under reflux conditions (e.g., using dichloromethane as solvent at 60–80°C for 6–12 hours) .
Hydrochloride Salt Formation : Treating the free base with HCl gas or hydrochloric acid in an anhydrous solvent (e.g., ethanol) to precipitate the hydrochloride salt .
- Key Parameters :
| Step | Catalyst/Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Condensation | DIPEA (base) | 70 | 65–75 | >90% |
| Salt Formation | HCl/EtOH | RT | 85–90 | >95% |
- Optimization : Adjusting stoichiometry and reaction time minimizes byproducts like unreacted piperidine derivatives .
Q. Which analytical techniques are most effective for assessing the purity of this compound in research settings?
- Methodological Answer :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30 v/v), flow rate 1.0 mL/min, UV detection at 254 nm. Retention time: ~8.2 minutes .
- NMR : Key peaks include δ 7.8–7.2 ppm (aromatic protons), δ 4.5 ppm (benzyl ether), and δ 3.2–2.8 ppm (piperidine protons) .
- Mass Spectrometry : ESI-MS (positive mode) shows [M+H]⁺ at m/z 372.3 (calculated: 372.4) .
Q. What are the critical steps in purifying this compound to achieve high yields?
- Methodological Answer :
- Recrystallization : Use a mixture of ethyl acetate/hexane (1:3) to remove polar impurities.
- Column Chromatography : Silica gel with gradient elution (5–20% methanol in dichloromethane) isolates the target compound from unreacted intermediates .
- Yield Optimization : Slow cooling during recrystallization improves crystal purity (>98%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data observed across different studies?
- Methodological Answer :
- Experimental Variables : Control for solvent effects (e.g., DMSO concentration in cell assays) and batch-to-batch purity variations .
- Target-Specific Assays : Use CRISPR-edited cell lines to isolate receptor interactions (e.g., GPCR vs. kinase targets) .
- Data Normalization : Compare activity relative to a reference compound (e.g., Pioglitazone hydrochloride for PPAR-γ assays) .
Q. What strategies optimize the stability of this compound under various experimental conditions?
- Methodological Answer :
- Storage : Store at –20°C in amber vials under nitrogen to prevent hydrolysis of the benzyl ether group .
- Buffer Compatibility : Avoid phosphate buffers (pH >7) to minimize degradation; use citrate buffers (pH 4–6) for aqueous solutions .
- Accelerated Stability Testing : Expose to 40°C/75% RH for 4 weeks; <5% degradation indicates acceptable stability .
Q. How does structural modification of the piperidine ring influence pharmacological activity compared to analogs?
- Methodological Answer :
- Comparative Studies :
| Analog (Modification) | Target Affinity (IC₅₀, nM) | Solubility (mg/mL) |
|---|---|---|
| Parent Compound | 120 ± 15 | 0.8 |
| 3,5-Dimethylpiperidine | 85 ± 10 | 1.2 |
| N-Methylpiperidine | 220 ± 25 | 0.5 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
